![molecular formula C21H20N2OS2 B2461627 N-(8H-indéno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 922906-46-5](/img/structure/B2461627.png)
N-(8H-indéno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a butanamide side chain
Applications De Recherche Scientifique
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an indene derivative. The butanamide side chain is then introduced through a nucleophilic substitution reaction, where the p-tolylthio group is attached to the butanamide backbone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the butanamide side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted indeno-thiazole compounds .
Mécanisme D'action
The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indeno-thiazole core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8H-Indeno[1,2-d][1,3]thiazol-2-amine: This compound shares the indeno-thiazole core but lacks the butanamide side chain.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Similar in structure but with a different heterocyclic core and side chain.
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is unique due to its combination of an indeno-thiazole core with a butanamide side chain, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-8-10-16(11-9-14)25-12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)26-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZLSQJHGUDFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
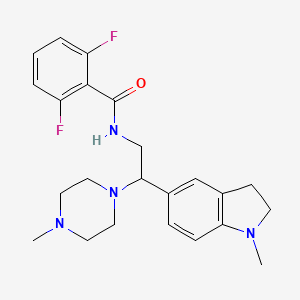
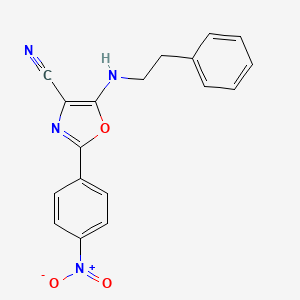
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2461547.png)
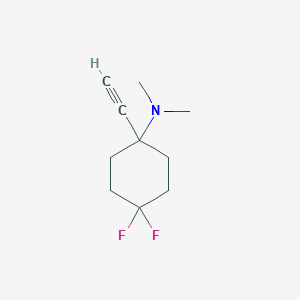
![(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2461551.png)
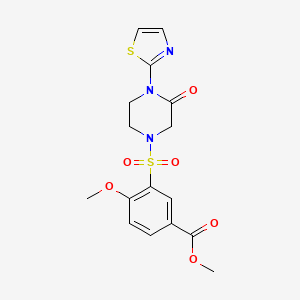
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2461553.png)
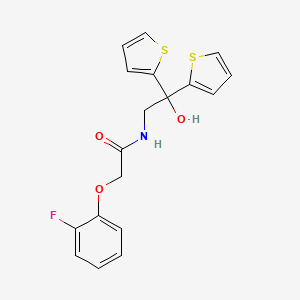
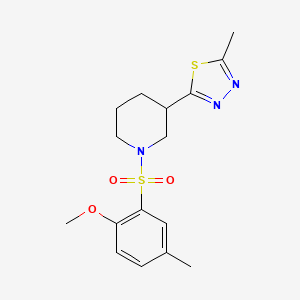
![2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2461558.png)
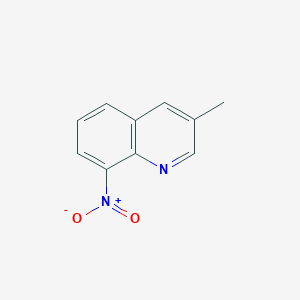
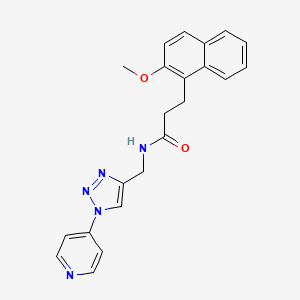
![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
![tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate](/img/structure/B2461567.png)
